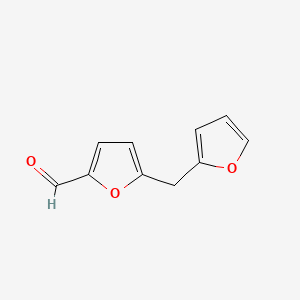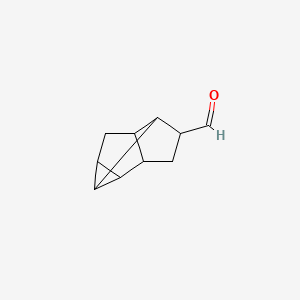![molecular formula C6H10O2 B13815575 7-Oxabicyclo[4.1.0]heptan-1-OL CAS No. 344323-07-5](/img/structure/B13815575.png)
7-Oxabicyclo[4.1.0]heptan-1-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Oxabicyclo[4.1.0]heptan-1-OL is a bicyclic organic compound with the molecular formula C6H10O2. It is also known as oxirane, cyclohexane, and 1,2-epoxycyclohexane. This compound is characterized by its unique structure, which includes an oxygen atom bridging two carbon atoms in a bicyclic arrangement. This structure imparts unique chemical properties to the compound, making it of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Oxabicyclo[4.1.0]heptan-1-OL typically involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles . This method is favored due to its efficiency and the ability to produce enantiomerically enriched derivatives. The reaction conditions often involve the use of a solvent such as dichloromethane or toluene, and the reaction is carried out at temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve the oxidation of cyclohexene using dendritic complexes . This method allows for the large-scale production of the compound with high purity and yield. The reaction is typically carried out in the presence of a catalyst, such as a metal complex, and under controlled temperature and pressure conditions.
Analyse Des Réactions Chimiques
Types of Reactions
7-Oxabicyclo[4.1.0]heptan-1-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 7-Oxabicyclo[4.1.0]heptan-2-one.
Reduction: Reduction reactions can convert the compound into different alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the oxygen atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides (Cl-, Br-) and amines (NH3) are used in substitution reactions.
Major Products
Oxidation: 7-Oxabicyclo[4.1.0]heptan-2-one.
Reduction: Various alcohol derivatives.
Substitution: Halogenated or aminated derivatives.
Applications De Recherche Scientifique
7-Oxabicyclo[4.1.0]heptan-1-OL has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Mécanisme D'action
The mechanism of action of 7-Oxabicyclo[4.1.0]heptan-1-OL involves its interaction with molecular targets such as enzymes and proteins. The compound’s unique structure allows it to form stable complexes with these targets, leading to various biochemical effects. For example, it can inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
7-Oxabicyclo[2.2.1]heptane: Another bicyclic compound with similar structural features but different reactivity and applications.
3-Hydroxy-5,6-epoxy-β-ionol: A compound with a similar epoxy structure but different functional groups and biological activity.
Uniqueness
7-Oxabicyclo[4.1.0]heptan-1-OL is unique due to its specific bicyclic structure and the presence of an oxygen bridge, which imparts distinct chemical properties and reactivity. This makes it valuable in various research and industrial applications, distinguishing it from other similar compounds.
Propriétés
Numéro CAS |
344323-07-5 |
|---|---|
Formule moléculaire |
C6H10O2 |
Poids moléculaire |
114.14 g/mol |
Nom IUPAC |
7-oxabicyclo[4.1.0]heptan-1-ol |
InChI |
InChI=1S/C6H10O2/c7-6-4-2-1-3-5(6)8-6/h5,7H,1-4H2 |
Clé InChI |
FYTJMUYAPJUVHO-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2(C(C1)O2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


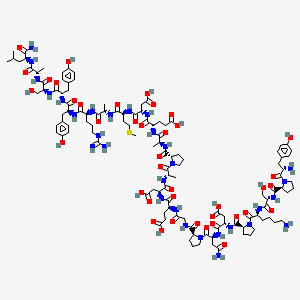

![3-[2-(1H-benzimidazol-2-yl)ethyl]-1-(4-methylphenyl)-1-[(4-methylphenyl)methyl]urea](/img/structure/B13815502.png)

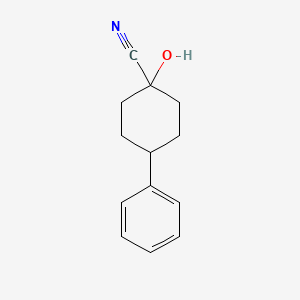
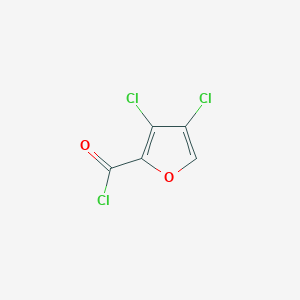
![1-[(2S,5S)-5-methyloxolan-2-yl]ethanone](/img/structure/B13815533.png)

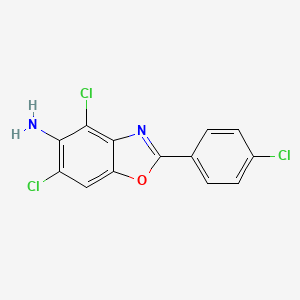

![N-[(E)-[3-(1,3-benzoxazol-2-ylsulfanylmethyl)-4-methoxyphenyl]methylideneamino]-4-[[2-(4-chloro-3,5-dimethylphenoxy)acetyl]amino]benzamide](/img/structure/B13815561.png)
